molecular formula C9H6ClNO B1317751 4-(Cyanomethyl)benzoyl chloride CAS No. 80589-49-7

4-(Cyanomethyl)benzoyl chloride

Cat. No. B1317751
CAS RN: 80589-49-7
M. Wt: 179.6 g/mol
InChI Key: IDJPSZGJLOCLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Cyanomethyl)benzoyl chloride” is a chemical compound with the molecular formula C9H6ClNO . It is categorized under Carbonyl Chlorides . The molecular weight of this compound is 179.605 .


Molecular Structure Analysis

The molecular structure of “4-(Cyanomethyl)benzoyl chloride” consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Unfortunately, the specific structure details are not available in the search results.

Scientific Research Applications

Homogeneous Synthesis of Cellulose Benzoates

Research has demonstrated the effective use of 4-substituted benzoyl chlorides, including 4-(Cyanomethyl)benzoyl chloride, for the homogeneous synthesis of cellulose benzoates in an ionic liquid medium. This process facilitates the production of cellulose benzoates with varying degrees of substitution under mild conditions without the need for any catalysts. The synthesis also showcases the recyclability of the ionic liquid used, highlighting an environmentally friendly aspect of this methodology (Zhang et al., 2009).

Photosensitive Mesogens for Optical Switching

Another significant application lies in the realm of optical materials. A study on 4-(4′-Alkyloxyphenylazo)benzoyl chlorides revealed these compounds as not just intermediates but also as photosensitive mesogens capable of fast cis-trans isomerization. This property makes them promising materials for applications in optical switching, indicating the potential use of 4-(Cyanomethyl)benzoyl chloride derivatives in creating responsive optical devices (Jaworska et al., 2017).

Antimicrobial Activity

In the field of antimicrobial materials, benzoyl chloride derivatives have been explored for their potential in creating modified polymers with antimicrobial properties. A study incorporating benzoyl chloride into an ethylene acrylic acid polymer matrix demonstrated significant antimicrobial activity, suggesting the possibility of using 4-(Cyanomethyl)benzoyl chloride for similar applications (Matche et al., 2006).

Synthesis of Benzoyl Peroxide

Benzoyl peroxide, a compound with wide applications ranging from acne medication to polymerization initiator, can be synthesized from benzoyl chloride derivatives. Research has outlined a three-step synthesis process starting from bromobenzene to benzoyl peroxide, indicating the utility of benzoyl chloride derivatives in pharmaceutical and materials science applications (Her et al., 2014).

Modification of Coal Tar Pitch

Benzoyl chloride is also used in the modification of coal tar pitch, enhancing its properties for industrial applications. A study demonstrated that benzoyl chloride acts as both a modifier and a catalyst, improving the softening point, coking value, and β-resin content of coal tar pitch. This application suggests the potential of 4-(Cyanomethyl)benzoyl chloride in the production of advanced materials with tailored properties (Cao et al., 2015).

properties

IUPAC Name

4-(cyanomethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)8-3-1-7(2-4-8)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJPSZGJLOCLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510261
Record name 4-(Cyanomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyanomethyl)benzoyl chloride

CAS RN

80589-49-7
Record name 4-(Cyanomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ten grams of 4-(cyanomethyl)benzoic acid is refluxed in 70 mls. of thionyl chloride for four hours. The solvents are removed leaving a residue of 4-cyanomethylbenzoyl chloride. To a solution of 5.5 g. of 3-amino-2-hydroxy pyridine in cold pyridine there is added slowly, with cooling, 8 g. of 4-cyanomethyl benzoyl chloride. The mixture is allowed to come to room temperature and stirred overnight. The mixture is added to 300 ml. of ice and the solid amide separated by filtration and recrystallized from methanol. A mixture of 3 g. of the above amide in 50 mls. of phsophorus oxychloride is heated under reflux for 5 hours. The solvents are removed in vacuo and the residue is crystallized from ethyl acetate to give 2-(4-cyanomethylphenyl)oxazolo[5,4-b]pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-cyanomethylbenzoic acid (10.0 g, 62.2 mmol) in thionyl chloride (65 mL) containing DMF (1 mL) was refluxed for three hours, cooled, concentrated, dissolved in hot EtOAc, treated with activated charcoal, filtered through Celite, and concentrated to yield 4-cyanomethylbenzoyl chloride. 4-Cyanomethylbenzoyl chloride was converted to the title compound following the procedure described in step A of Example 82 with the following modifications: 1) 1-(4-cyanomethylphenyl)-2-phenylethanone was chromatographed on silica gel using 2:3 EtOAc/hexane; 2) purification of N-[1-(4-cyanomethylphenyl)-2-phenylethyl]formamide entailed treatment with activated charcoal in EtOAc followed by recrystallization from EtOAc/hexane; and 3) the title compound was chromatographed on silica gel eluting with 10% acetone/EtOAc.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.